molecular formula C10H8BrNO2 B071525 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile CAS No. 175136-65-9

3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile

Cat. No. B071525
M. Wt: 254.08 g/mol
InChI Key: NVZISNDFOXXQSQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile involves reactions with nucleophiles in acetonitrile, in the presence of potassium carbonate and tetrabutylammonium bromide as a catalyst, leading to cyclopropane bis-lactones or other cyclopropane derivatives through a mechanism involving a double Michael addition followed by ring closure via internal nucleophilic substitution of the halogen (Fariña et al., 1986). Additionally, reactions with stabilized carbanions in a solid-liquid two-phase system yield cyclopropane lactones or fused heterocyclic compounds (Francisco Farin˜a et al., 1987).

Molecular Structure Analysis

Studies on the molecular structure of related compounds, such as tris(5-bromo-2-methoxyphenyl)bismuth dicarboxylates, reveal a trigonal pyramid configuration for the bismuth atoms with distorted trigonal bipyramidal coordination in the presence of carboxylate substituents (Sharutin et al., 2017).

Chemical Reactions and Properties

The chemical reactions and properties of 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile derivatives often involve ring transformations and the formation of novel products under specific conditions. For instance, reactions with titanium tetrabromide can lead to novel ring transformation products, showcasing the compound's reactivity and the potential for creating diverse derivatives (Harada et al., 1992).

Physical Properties Analysis

The physical properties of these compounds, such as crystal structure and conformation, have been extensively studied. For example, 5,5-bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane exhibits a chair conformation with equatorial orientation of the methoxyphenyl substituent, with studies supporting these findings through NMR and X-ray diffraction analysis (Khazhiev et al., 2018).

Chemical Properties Analysis

Scientific Research Applications

  • Sulfur-Directed Addition to Alkenes : This compound is used in reactions with alkenes substituted at the 1,2-positions by phenyl, thiophene, and furan rings, in the presence of Mn(OAc)3. This leads to the formation of dihydrofuran derivatives with specific regioselectivity, as detailed in the study by Deliomeroglu, Dengiz, Çalışkan, & Balcı (2012) (Deliomeroglu et al., 2012).

  • Synthesis of Pyrazolo[1,5-a]pyrimidine Analogs : Kaping, Kalita, Sunn, Singha, & Vishwakarma (2016) used this compound for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives in an environmentally benign process. These compounds have shown promising anti-inflammatory and anti-cancer activities (Kaping et al., 2016).

  • Formation of Cyclopropane Lactones : Farin˜a, Maestro, Martín, & Soria (1987) reported the use of this compound in the reaction with stabilized carbanions, leading to the formation of cyclopropane lactones and fused heterocyclic compounds (Farin˜a et al., 1987).

  • Synthesis of Novel Polysubstituted Thiopene and 1,3,4-Thiadiazole Derivatives : Farag, Dawood, & Kandeel (1997) utilized this compound in the synthesis of novel thiadiazole derivatives and polysubstituted thiophene. These reactions involved a series of steps including the reaction with phenylisothiocyanate and hydrazonoyl bromides (Farag et al., 1997).

  • Study of Bromophenol Derivatives : Zhao, Fan, Wang, Li, Shang, Yang, Xu, Lu, & Shi (2004) isolated new bromophenol derivatives from the red alga Rhodomela confervoides, which included compounds structurally related to 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile. These compounds were studied for their potential activity against human cancer cell lines and microorganisms (Zhao et al., 2004).

Safety And Hazards

As with any chemical compound, handling “3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

3-(2-bromo-5-methoxyphenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-7-2-3-9(11)8(6-7)10(13)4-5-12/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZISNDFOXXQSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384421
Record name 3-(2-bromo-5-methoxyphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile

CAS RN

175136-65-9
Record name 2-Bromo-5-methoxy-β-oxobenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-bromo-5-methoxyphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BS Gore, CC Lee, J Lee… - Advanced Synthesis & …, 2019 - Wiley Online Library
A copper‐catalyzed three‐component synthetic method has been developed for the synthesis of substituted 4‐quinolone derivatives from substituted 3‐(2‐halophenyl)‐3‐oxopropane, …
Number of citations: 23 onlinelibrary.wiley.com

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